1,2-Di-Boc-piperidazine
Overview
Description
1,2-Di-Boc-piperidazine is a chemical compound with the molecular formula C14H26N2O4 . It is also known by other names such as di-tert-butyl tetrahydropyridazine-1,2-dicarboxylate and ditert-butyl diazinane-1,2-dicarboxylate .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular weight of 1,2-Di-Boc-piperidazine is 286.37 g/mol . The IUPAC name for this compound is di tert-butyl diazinane-1,2-dicarboxylate . The InChI and Canonical SMILES for this compound are also available .
Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Physical And Chemical Properties Analysis
1,2-Di-Boc-piperidazine has a molecular weight of 286.37 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 286.18925731 g/mol . The topological polar surface area of the compound is 59.1 Ų .
Scientific Research Applications
Pharmacology
1,2-Di-Boc-piperidazine: is a versatile compound in pharmacology due to its structural role in the synthesis of piperidine derivatives, which are present in various pharmaceuticals and alkaloids . These derivatives have been explored for their potential in drug design, particularly as building blocks for constructing complex drug molecules with a wide range of therapeutic effects .
Organic Synthesis
In organic synthesis, 1,2-Di-Boc-piperidazine serves as a crucial intermediate. It’s used in multicomponent reactions, cyclization, and C–H functionalization, contributing to the synthesis of complex organic structures that can lead to the development of new materials and drugs .
Medicinal Chemistry
1,2-Di-Boc-piperidazine: plays a significant role in medicinal chemistry. It’s involved in the synthesis of compounds with various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its use in the creation of piperidine-based drugs is notable, as these compounds are key elements in FDA-approved medications .
Drug Design
In drug design, 1,2-Di-Boc-piperidazine is utilized for its ability to form piperazine structures, which are integral components of several blockbuster drugs. The compound’s role in the C–H functionalization of the piperazine ring is critical for creating drugs with improved pharmacological profiles .
Chemical Biology
1,2-Di-Boc-piperidazine: finds applications in chemical biology, where it’s used in bioorthogonal chemistry. This field involves reactions that occur inside living systems without interfering with native biochemical processes, enabling the study and modification of biomolecules in their natural environment .
Biochemistry
In biochemistry, 1,2-Di-Boc-piperidazine contributes to the study of biochemical processes by serving as a building block for synthesizing compounds that interact with biological systems. Its derivatives are used to probe biological pathways and understand the molecular basis of diseases .
Agriculture
Although not directly linked to 1,2-Di-Boc-piperidazine , the principles of nanotechnology in agriculture suggest potential future applications. Nanoparticles can enhance crop productivity and offer controlled delivery systems for nutrients or pesticides, which could be an area where piperidazine derivatives might find use .
Material Science
While specific applications of 1,2-Di-Boc-piperidazine in material science are not directly cited, the field’s interest in nitrogen-containing heterocycles for creating advanced materials indicates potential uses. These compounds can contribute to the development of new polymers and organic materials with unique properties .
Future Directions
While specific future directions for 1,2-Di-Boc-piperidazine are not mentioned in the retrieved sources, therapeutic peptides, which include piperazine derivatives, are a unique class of pharmaceutical agents that have seen great progress in drug development thanks to new production, modification, and analytic technologies . Future directions in this field could include the development of bi-functional or multi-functional small molecules and the use of nano-materials to deliver siRNAs .
Mechanism of Action
Target of Action
Piperazine derivatives, which include 1,2-di-boc-piperidazine, are known to interact with a variety of receptors and enzymes in the body .
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways.
Pharmacokinetics
It is known that the nitrogen atom sites in piperazine derivatives serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .
properties
IUPAC Name |
ditert-butyl diazinane-1,2-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16(15)12(18)20-14(4,5)6/h7-10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYDPNTAVCVKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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